molecular formula C6H11NO3 B8400333 N-Ethyl 5-hydroxymethyl-2-oxazolidinone

N-Ethyl 5-hydroxymethyl-2-oxazolidinone

Cat. No.: B8400333
M. Wt: 145.16 g/mol
InChI Key: MZIFJSKXAIBSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl 5-hydroxymethyl-2-oxazolidinone is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3-ethyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H11NO3/c1-2-7-3-5(4-8)10-6(7)9/h5,8H,2-4H2,1H3

InChI Key

MZIFJSKXAIBSHY-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(OC1=O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution containing the oxazolidinone (5.0 g, 13.9 mmol) in dry THF (50 mL) was added potassium-t-butoxide (2.03 g, 18.1 mmol, 1.3 equiv) at RT and stirred under N2 atm for 0.5 h. To this solution was added ethyl iodide (3.25 g, 20.8 mmol, 1.5 equiv) and stirred for 2 h after which TLC (1:1 hex-EtOAc) showed completion of reaction. The reaction was quenched by adding satd. NH4Cl solution. THF was removed on rotovap and residue diluted with CH2Cl2 (100 mL). Organic layer washed with brine and dried (MgSO4). Removal of solvent gave a light yellow oil. This crude product was taken in CH2Cl2 (50 mL). Added trifluoroacetic acid (4.75 g, 41.7 mmol, 3.0 equiv)-water (1.0 g, 55.5 mmol, 4 equiv) dropwise and stirred for 2 h. The solvent was removed on rotovap and residue purified by flash column chromatography (silica gel, EtOAc) to get the product as a colorless oil (1.3 g, 66% in two steps).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
3.25 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.75 g
Type
reactant
Reaction Step Five
Name
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
66%

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